molecular formula C17H15FN6O3 B12419022 (5R)-3-[3-fluoro-4-[6-[2-(trideuterio(113C)methyl)tetrazol-5-yl]pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one

(5R)-3-[3-fluoro-4-[6-[2-(trideuterio(113C)methyl)tetrazol-5-yl]pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one

Cat. No.: B12419022
M. Wt: 374.35 g/mol
InChI Key: XFALPSLJIHVRKE-JMQKSPSZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5R)-3-[3-fluoro-4-[6-[2-(trideuterio(113C)methyl)tetrazol-5-yl]pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one is a complex organic compound with a unique structure that includes fluorine, deuterium, and tetrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-3-[3-fluoro-4-[6-[2-(trideuterio(113C)methyl)tetrazol-5-yl]pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST).

    Construction of the oxazolidinone ring: This can be done through cyclization reactions involving amino alcohols and carbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(5R)-3-[3-fluoro-4-[6-[2-(trideuterio(113C)methyl)tetrazol-5-yl]pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced under hydrogenation conditions to remove the fluorine atom.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: De-fluorinated analogs.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (5R)-3-[3-fluoro-4-[6-[2-(trideuterio(113C)methyl)tetrazol-5-yl]pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the fluorine and tetrazole groups can enhance binding affinity and specificity, while the deuterium substitution can affect metabolic stability and pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

  • **(5R)-3-[3-fluoro-4-[6-[2-methyl]tetrazol-5-yl]pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one
  • **(5R)-3-[3-chloro-4-[6-[2-(trideuterio(113C)methyl)tetrazol-5-yl]pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one

Uniqueness

The uniqueness of (5R)-3-[3-fluoro-4-[6-[2-(trideuterio(113C)methyl)tetrazol-5-yl]pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one lies in its combination of fluorine, deuterium, and tetrazole groups, which confer distinct chemical and biological properties. These features can enhance its stability, binding affinity, and specificity compared to similar compounds.

Properties

Molecular Formula

C17H15FN6O3

Molecular Weight

374.35 g/mol

IUPAC Name

(5R)-3-[3-fluoro-4-[6-[2-(trideuterio(113C)methyl)tetrazol-5-yl]pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C17H15FN6O3/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(9-25)27-17(24)26/h2-7,12,25H,8-9H2,1H3/t12-/m1/s1/i1+1D3

InChI Key

XFALPSLJIHVRKE-JMQKSPSZSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])N1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)CO)F

Canonical SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)CO)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.